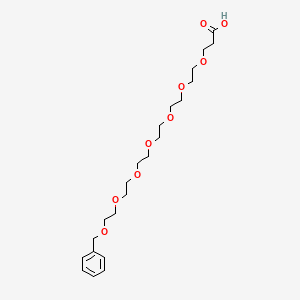![molecular formula C27H39NO7 B11934165 4-[(E)-7-[(6E,10E)-4-hydroxy-5-methoxy-3-methyl-12-oxo-1-oxacyclododeca-6,10-dien-2-yl]-5-methyl-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B11934165.png)
4-[(E)-7-[(6E,10E)-4-hydroxy-5-methoxy-3-methyl-12-oxo-1-oxacyclododeca-6,10-dien-2-yl]-5-methyl-4-oxooct-6-enyl]piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isomigrastatin is an analogue of migrastatin, a naturally occurring organic compound found in the bacteria Streptomyces platensis. It has shown promise as a potential drug for cancer treatment due to its ability to inhibit tumor cell migration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of isomigrastatin involves several key steps, including the LACDAC reaction, Luche reduction, aqueous Ferrier rearrangement, and epoxidation . The synthesis begins with the preparation of reagents 11 and 15. Reagent 11 is synthesized through a series of reactions involving intermediates 6, 7, 8, 9, and 10. Aldehyde 12 is then alkylated by Witting reagent 13 to form 14, which is hydrogenated to produce 15. Fragment coupling of intermediates 11 and 15 is the next step, followed by reduction with lithium borohydride to create alcohol 16. This alcohol is then converted to 17 and coupled with phosphorane 15. The resulting product is oxidized to form aldehyde 18, which undergoes reduction and further reactions to finally yield isomigrastatin .
Industrial Production Methods: The heterologous production of isomigrastatin has been demonstrated in engineered Streptomyces lividans strains. Optimization of fermentation conditions, including the use of sucrose and yeast extract as carbon and organic nitrogen sources, has led to improved yields of isomigrastatin .
Analyse Chemischer Reaktionen
Isomigrastatin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium borohydride, Witting reagent, and (S)-Me-CBS Corey catalyst . Major products formed from these reactions include intermediates such as aldehyde 18 and enone 19, which are crucial for the synthesis of isomigrastatin .
Wissenschaftliche Forschungsanwendungen
Isomigrastatin has garnered significant attention for its potential as an anti-metastatic agent in cancer treatment. It has been shown to inhibit the migration of human tumor cells, making it a promising candidate for preventing cancer metastasis . Additionally, isomigrastatin and its analogues have demonstrated antifungal activity against phytopathogenic fungi, highlighting their potential use in agriculture . In the field of chemical biology, isomigrastatin serves as a valuable tool for studying cell migration and metastasis .
Wirkmechanismus
Isomigrastatin exerts its effects by inhibiting the migration of tumor cells. It targets the cytoskeleton, specifically actin dynamics, which are crucial for cell migration . By disrupting actin polymerization and depolymerization, isomigrastatin effectively prevents tumor cells from spreading to distant organs .
Vergleich Mit ähnlichen Verbindungen
Isomigrastatin is closely related to migrastatin and other analogues such as dorrigocin B. While migrastatin and isomigrastatin both inhibit tumor cell migration, isomigrastatin has shown greater potency in certain assays . Additionally, isomigrastatin-ether, a derivative of isomigrastatin, has demonstrated even higher potency in inhibiting cell proliferation . These unique properties make isomigrastatin a valuable compound for further research and development in cancer therapy.
Eigenschaften
Molekularformel |
C27H39NO7 |
|---|---|
Molekulargewicht |
489.6 g/mol |
IUPAC-Name |
4-[(E)-7-[(6E,10E)-4-hydroxy-5-methoxy-3-methyl-12-oxo-1-oxacyclododeca-6,10-dien-2-yl]-5-methyl-4-oxooct-6-enyl]piperidine-2,6-dione |
InChI |
InChI=1S/C27H39NO7/c1-17(21(29)11-9-10-20-15-23(30)28-24(31)16-20)14-18(2)27-19(3)26(33)22(34-4)12-7-5-6-8-13-25(32)35-27/h7-8,12-14,17,19-20,22,26-27,33H,5-6,9-11,15-16H2,1-4H3,(H,28,30,31)/b12-7+,13-8+,18-14+ |
InChI-Schlüssel |
TYTDEHCAAKKYOG-MNOLRWOYSA-N |
Isomerische SMILES |
CC1C(C(/C=C/CC/C=C/C(=O)OC1/C(=C/C(C)C(=O)CCCC2CC(=O)NC(=O)C2)/C)OC)O |
Kanonische SMILES |
CC1C(C(C=CCCC=CC(=O)OC1C(=CC(C)C(=O)CCCC2CC(=O)NC(=O)C2)C)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11934089.png)
![[5-[4-[Methyl-(5-methylfuran-2-yl)amino]quinazolin-6-yl]furan-2-yl]methanol](/img/structure/B11934090.png)





![1-[5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B11934110.png)

![(Z)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide](/img/structure/B11934123.png)
![(4S)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl]pyrrolidin-2-one](/img/structure/B11934124.png)
![methyl (4R)-4-[(3R,5R,7R,8R,9R,10S,13S,14S,17S)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride](/img/structure/B11934143.png)
![(15R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one](/img/structure/B11934150.png)
![N-[5-[7-[2-[4-(2-hydroxypropan-2-yl)piperidin-1-yl]ethoxy]-1,3-dihydro-2-benzofuran-5-yl]-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B11934172.png)
